molecular formula C9H7FN2 B3333350 Quinoxaline, 7-fluoro-2-methyl- CAS No. 96601-02-4

Quinoxaline, 7-fluoro-2-methyl-

Cat. No.: B3333350
CAS No.: 96601-02-4
M. Wt: 162.16 g/mol
InChI Key: KKXZAYNPKJTCME-UHFFFAOYSA-N
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Description

Quinoxaline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyrazine ring (two nitrogen atoms at positions 1 and 4). The compound “7-fluoro-2-methylquinoxaline” features a fluorine atom at position 7 of the benzene ring and a methyl group at position 2 of the pyrazine ring (Figure 1). These substituents confer distinct electronic and steric properties:

  • Fluorine at position 7 introduces electron-withdrawing effects, enhancing electrophilic reactivity and influencing intermolecular interactions (e.g., hydrogen bonding or dipole-dipole interactions).

For example, describes synthesizing 2-chloro-7-fluoroquinoxaline via chlorination of 7-fluoroquinoxalin-2-one using SOCl₂. Substituting chlorine with a methyl group (e.g., via Grignard or cross-coupling reactions) could yield the target compound.

Properties

IUPAC Name

7-fluoro-2-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c1-6-5-11-8-3-2-7(10)4-9(8)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXZAYNPKJTCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC(=CC2=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For 7-fluoro-2-methyl-quinoxaline, the process can be modified to include fluorinated and methylated precursors. One common method involves the reaction of 7-fluoro-2-methylbenzene-1,2-diamine with a suitable dicarbonyl compound under acidic or basic conditions .

Industrial Production Methods: Industrial production often employs green chemistry principles to minimize environmental impact. Catalysts such as mono-ammonium phosphate or di-ammonium phosphate can be used to facilitate the reaction, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline, 7-fluoro-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Quinoxaline derivatives serve as essential building blocks in organic synthesis due to their unique structural properties. The incorporation of the fluorine atom at the 7-position enhances the reactivity and stability of the compound, making it a valuable intermediate in the synthesis of more complex molecules.

  • Synthetic Routes : Various synthetic methods have been developed to prepare quinoxaline derivatives, including condensation reactions involving o-phenylenediamines and diketones, as well as fluorination processes using reagents like Selectfluor .

Biological Applications

The biological activities of quinoxaline, 7-fluoro-2-methyl- have been extensively studied, revealing its potential as an antimicrobial and anticancer agent.

  • Antimicrobial Activity : Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi . The structure-activity relationship suggests that modifications to the quinoxaline core can enhance efficacy against specific microbial strains.
  • Anticancer Properties : Several studies have reported the anticancer effects of this compound. For instance, compounds derived from quinoxaline demonstrated cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range . Notably, derivatives targeting hypoxia in cancer cells have shown promise in overcoming drug resistance associated with P-glycoprotein overexpression .

Medical Applications

Quinoxaline, 7-fluoro-2-methyl- is being explored for its potential therapeutic applications in treating neurological disorders and other chronic diseases.

  • Neurological Disorders : Some derivatives have been identified as having antipsychotic activity, outperforming standard medications like Risperidone in animal models . This highlights the need for further research into their mechanisms and therapeutic potential.
  • Anti-inflammatory Effects : Recent studies have demonstrated that certain quinoxaline derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin . This suggests potential applications in treating inflammatory conditions.

Industrial Applications

In addition to their biological significance, quinoxaline derivatives are utilized in various industrial applications.

  • Materials Science : Quinoxaline compounds are employed in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Their electronic properties make them suitable for use in renewable energy applications.
  • Dyes and Pigments : The unique chemical structure of quinoxalines allows them to be used in creating dyes and fluorescent materials, which are important for various industrial processes .

Mechanism of Action

The mechanism of action of quinoxaline, 7-fluoro-2-methyl- involves its interaction with various molecular targets:

    Molecular Targets: It can bind to DNA, inhibiting the replication of cancer cells. It also interacts with enzymes involved in microbial metabolism, leading to antimicrobial effects.

    Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways. .

Comparison with Similar Compounds

Position 2 Modifications

  • Its electron-donating nature may stabilize the quinoxaline ring in hydrophobic binding pockets.
  • 2-Cyanoquinoxaline (e.g., compounds 7a–d in ): The cyano group at position 2 significantly boosts cytotoxicity (IC₅₀ = 1.3–2.1 µM against tumor cells), likely due to its strong electron-withdrawing effects and ability to engage in hydrogen bonding .
  • 2-Trifluoromethylquinoxaline (compound 7h in ): The trifluoromethyl group combines electron withdrawal and steric bulk, yielding potent cytotoxicity (IC₅₀ = 1.3–2.1 µM), comparable to etoposide .

Position 7 Modifications

  • 2-Chloro-7-fluoroquinoxaline (): Chlorine at position 2 increases electrophilicity, making it a reactive intermediate for further derivatization. The 7-fluoro substituent may enhance binding specificity in enzyme inhibition .
  • 2-Methoxy-7-chloroquinoxaline (): Methoxy groups improve solubility but reduce metabolic stability compared to halogen or alkyl substituents.

Steric and Pharmacokinetic Considerations

  • 3-Isopropylquinoxaline (): Larger substituents at position 3 (e.g., isopropyl) reduce potency against hepatitis C virus (HCV) protease variants (2- to 4-fold loss in activity) due to steric clashes with catalytic residues like His57 .
  • 2,3-Disubstituted Quinoxalines (): Compounds with methyl or phenyl groups at positions 2 and 3 exhibit poor in vivo antitumor activity due to rapid clearance, highlighting the need for balanced lipophilicity in drug design .

Key Research Findings

  • Cytotoxicity: Electron-withdrawing groups (e.g., cyano, trifluoromethyl) at position 2 enhance cytotoxicity, while bulky groups at position 3 reduce enzymatic binding .
  • Antiviral Activity : Substitutions at position 3 (e.g., trifluoromethyl) in HCV protease inhibitors weaken potency against drug-resistant variants due to steric hindrance and electronic repulsion .
  • Pesticidal Applications: Quinoxaline derivatives with methoxy and phenyl groups (e.g., compound 3f in ) inhibit protoporphyrinogen oxidase, demonstrating herbicidal and fungicidal activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-fluoro-2-methylquinoxaline, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : The synthesis typically involves condensation of substituted o-phenylenediamines with α-diketones or halogenated carbonyl precursors. For fluorinated derivatives, fluorination can be achieved via nucleophilic aromatic substitution (NAS) using KF or CsF under anhydrous conditions . Reaction optimization requires precise control of temperature (e.g., 80–120°C), solvent choice (DMSO or DMF for polar aprotic conditions), and inert atmospheres (argon/nitrogen) to prevent by-product formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for high yields (>75%) and purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 7-fluoro-2-methylquinoxaline?

  • Methodological Answer :

  • 1H/13C NMR : Identify substituent positions (e.g., fluorine at C7, methyl at C2) via chemical shifts (e.g., δ ~8.5 ppm for aromatic protons, δ ~2.3 ppm for methyl groups) .
  • X-ray Crystallography : Resolve bond lengths, angles, and crystal packing (e.g., monoclinic P21/c space group observed in similar quinoxalines). Data collection at 100–150 K minimizes thermal motion artifacts .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 177.06) and fragmentation patterns .

Q. How can functionalization strategies enhance the physicochemical properties of 7-fluoro-2-methylquinoxaline?

  • Methodological Answer : Late-stage modifications include:

  • Electrophilic Aromatic Substitution : Introduce nitro or sulfonyl groups at C5/C8 positions using HNO3/H2SO4 or SO3·Py complex .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3) to append aryl/heteroaryl groups at C3 .
  • Reductive Amination : Attach aminoalkyl chains via NaBH3CN/MeOH to improve solubility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of 7-fluoro-2-methylquinoxaline derivatives with targeted bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to enzymes (e.g., HIV reverse transcriptase, RT) by aligning the quinoxaline core in hydrophobic pockets. Fluorine’s electronegativity enhances interactions with polar residues (e.g., Lys101 in RT) .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to compute frontier molecular orbitals (HOMO-LUMO gaps <3 eV correlate with charge-transfer efficiency) .

Q. How to resolve contradictions in biological activity data across studies (e.g., antiviral vs. anticancer effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Establish IC50/EC50 values under standardized assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) to differentiate selective vs. off-target effects .
  • Metabolic Stability Tests : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid degradation in certain models .

Q. What role do electrolyte interactions (e.g., LiBF4) play in the electrochemical behavior of 7-fluoro-2-methylquinoxaline?

  • Methodological Answer : Cyclic voltammetry in propylene carbonate/LiBF4 reveals two reduction peaks (~1.5 V and ~1.0 V vs. Li+/Li). BF3 coordination stabilizes the reduced quinoxaline anion, increasing charge capacity by 26×. Computational MD simulations (GAFF forcefield) validate adduct formation .

Q. How to address discrepancies in crystallographic data for halogenated quinoxalines (e.g., bond length variations >0.05 Å)?

  • Methodological Answer :

  • Thermal Ellipsoid Analysis : Check for disorder or thermal motion artifacts in C-F bonds.
  • Hirshfeld Surface Analysis : Compare intermolecular contacts (e.g., F···H interactions) across datasets. Discrepancies often arise from crystal packing effects rather than intrinsic structural differences .

Q. What mechanistic insights explain the dual herbicidal and antitumor activities of 7-fluoro-2-methylquinoxaline derivatives?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorine enhances binding to protoporphyrinogen oxidase (PPO) in plants (herbicidal) and topoisomerase II in humans (antitumor).
  • Reactive Oxygen Species (ROS) Assays : Fluorinated derivatives generate ROS via mitochondrial disruption, validated by DCFH-DA fluorescence in both plant and cancer cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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